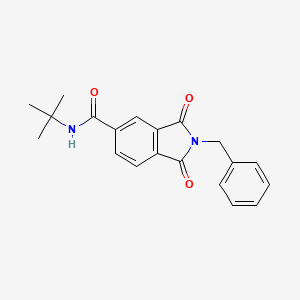
2-(1-propyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-propyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione, commonly known as PPD, is a chemical compound with potential medicinal properties. PPD belongs to the family of indandione derivatives and has been extensively studied for its biological activities.
Mecanismo De Acción
The mechanism of action of PPD is not fully understood, but it is believed to be related to its ability to modulate various signaling pathways. PPD has been shown to inhibit the NF-κB pathway, which plays a critical role in inflammation and cancer. PPD has also been shown to activate the Nrf2 pathway, which is involved in the antioxidant defense system. Additionally, PPD has been shown to modulate the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
PPD has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. PPD has also been shown to reduce inflammation and oxidative stress, protect against neurotoxicity, and improve cognitive function. Additionally, PPD has been shown to improve glucose uptake and insulin sensitivity, reduce lipid accumulation, and improve cardiovascular function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PPD has several advantages for lab experiments. It is relatively easy to synthesize, and its biological activities can be easily assessed using various in vitro and in vivo assays. However, PPD also has some limitations. It is not very water-soluble, which can limit its bioavailability and make it difficult to use in certain experiments. Additionally, PPD can be unstable under certain conditions, which can affect its biological activity.
Direcciones Futuras
There are several future directions for research related to PPD. One area of interest is the development of new synthetic methods for PPD that can improve its yield and purity. Another area of interest is the investigation of the potential therapeutic effects of PPD for various diseases, including neurodegenerative disorders, metabolic disorders, and cancer. Additionally, more research is needed to fully understand the mechanism of action of PPD and to identify its molecular targets. Finally, the development of PPD derivatives with improved bioavailability and stability could lead to the development of new drugs with potential therapeutic applications.
Métodos De Síntesis
PPD can be synthesized through various methods, including the Knoevenagel condensation reaction and the Claisen-Schmidt reaction. The Knoevenagel condensation reaction involves the reaction of 1,3-dicarbonyl compounds with aldehydes or ketones in the presence of a base. On the other hand, the Claisen-Schmidt reaction involves the reaction of an aldehyde or ketone with an activated methylene compound in the presence of a base. Both methods have been successfully used for the synthesis of PPD.
Aplicaciones Científicas De Investigación
PPD has been extensively studied for its potential medicinal properties. It has been found to possess antitumor, anti-inflammatory, and antioxidant activities. PPD has also been shown to have neuroprotective effects and to exhibit potential therapeutic effects for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, PPD has been studied for its potential use in the treatment of diabetes, cardiovascular diseases, and other metabolic disorders.
Propiedades
IUPAC Name |
2-(1-propylpyridin-4-ylidene)indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-2-9-18-10-7-12(8-11-18)15-16(19)13-5-3-4-6-14(13)17(15)20/h3-8,10-11H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJAEYDFBGVIJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC(=C2C(=O)C3=CC=CC=C3C2=O)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Propylpyridin-4-ylidene)indene-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-dimethylbutanamide](/img/structure/B5778927.png)
![2-(4-chlorophenyl)-N-{[(2-methoxyphenyl)amino]carbonothioyl}acetamide](/img/structure/B5778940.png)


![6-(4-isopropylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5778969.png)



![3-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)propanamide](/img/structure/B5778994.png)
![N'-[(3,3-diphenylpropanoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5779002.png)
![N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5779005.png)
![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B5779018.png)
![N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5779021.png)
![1-acetyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5779022.png)